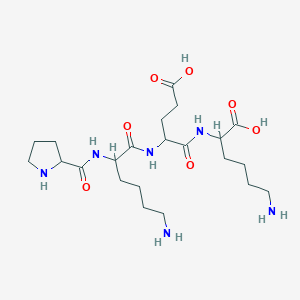

Tetrapeptide-30

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrapeptide-30 is a synthetic peptide composed of four amino acids: proline, lysine, glutamic acid, and lysine. It is known for its skin-brightening and anti-inflammatory properties, making it a popular ingredient in cosmetic formulations. This compound works by inhibiting the activation of melanocytes, which are responsible for melanin production, thereby reducing hyperpigmentation and evening out skin tone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrapeptide-30 is synthesized using solid-phase peptide synthesis (SPPS). This method involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected and activated to ensure precise bonding, resulting in a high-purity peptide .

Industrial Production Methods: In industrial settings, the production of this compound involves automated peptide synthesizers that streamline the SPPS process. These machines allow for the efficient and consistent production of peptides by controlling the addition of reagents, washing, and deprotection steps .

Analyse Des Réactions Chimiques

Types of Reactions: Tetrapeptide-30 can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s structure, potentially affecting its stability and activity.

Reduction: Reduction reactions can be used to break disulfide bonds within the peptide, altering its conformation.

Substitution: Amino acid residues within this compound can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while substitution can result in peptide analogs with altered biological activity .

Applications De Recherche Scientifique

Skin Lightening

Tetrapeptide-30 is widely used in skin lightening products due to its ability to reduce age spots and improve overall skin tone. Clinical studies have demonstrated significant improvements in skin appearance within weeks:

- In Vivo Studies : A study showed that participants experienced a noticeable reduction in yellow skin tone after four weeks and fading of age spots after eight weeks of using formulations containing 2.5% this compound .

| Study Duration | Observation | Results |

|---|---|---|

| 2 weeks | Overall appearance | Significant improvement noted |

| 4 weeks | Skin tone evenness | Marked improvement observed |

| 8 weeks | Age spots fading | Noticeable reduction in visibility |

Anti-Aging

In addition to its skin lightening properties, this compound also promotes anti-aging effects by stimulating collagen production and enhancing cellular turnover. This results in diminished fine lines and wrinkles, contributing to a smoother skin texture .

Ethnic Skin Care

This compound is particularly beneficial for ethnic skin types, addressing concerns prevalent among these populations such as melasma and post-inflammatory hyperpigmentation. Studies indicate that it effectively improves skin tone evenness while reducing hyperchromatic spots .

Case Study 1: Caucasian Skin

A clinical trial involving Caucasian participants demonstrated that formulations with this compound significantly lightened skin tone and reduced age spots over six weeks. The study utilized digital imaging to assess changes, revealing a marked improvement in skin clarity and reduction of hyperpigmentation .

Case Study 2: Asian Skin

Another study focused on Asian participants showed that combining this compound with Sodium Ascorbyl Phosphate resulted in a 15% reduction in hyperpigmentation over eight weeks. This highlights the peptide's effectiveness across different ethnicities .

Case Study 3: Ethnic Skin

A comprehensive study involving ethnic skin types found that this compound not only improved skin tone but also reduced the appearance of acne lesions and melasma after twelve weeks of application. Participants reported significant satisfaction with their skin's appearance post-treatment .

Formulation Considerations

This compound can be incorporated into various cosmetic formulations, including:

Mécanisme D'action

Tetrapeptide-30 exerts its effects by inhibiting the production of proopiomelanocortin (POMC) peptide, a precursor for melanocyte-stimulating hormone (α-MSH). This inhibition reduces the activation of melanocytes, leading to decreased melanin production. Additionally, this compound lessens the release of pro-inflammatory cytokines interleukin-6 (IL-6) and interleukin-8 (IL-8) from stressed keratinocytes, further contributing to its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Palmitoyl pentapeptide-4: Known for its anti-aging properties and ability to stimulate collagen production.

Copper tripeptide-1: Recognized for its wound-healing and skin-repairing effects.

Acetyl hexapeptide-8: Commonly used for its muscle-relaxing properties, reducing the appearance of wrinkles.

Uniqueness of Tetrapeptide-30: this compound is unique in its dual action of inhibiting melanocyte activation and reducing inflammation. This makes it particularly effective for treating hyperpigmentation and inflammatory skin conditions, setting it apart from other peptides that may only target one aspect of skin health .

Activité Biologique

Tetrapeptide-30, also known as Pro-Lys-Glu-Lys (PKEK), is a synthetic peptide that has garnered attention for its biological activity, particularly in the field of dermatology. This compound exhibits significant potential in skin lightening and anti-inflammatory effects, making it a valuable ingredient in cosmetic formulations aimed at improving skin tone and reducing pigmentation issues.

This compound functions primarily through the modulation of melanogenesis—the process by which melanin is produced in the skin. It achieves this by influencing the communication between keratinocytes and melanocytes, thereby reducing the activation of melanogenic factors. Studies have shown that this compound can downregulate markers associated with inflammation and melanogenesis, such as pro-opiomelanocortin (POMC) and tyrosinase, leading to a reduction in hyperpigmentation and an improvement in overall skin tone.

In Vivo Studies

- Skin Lightening Effects : A clinical study conducted on Caucasian skin demonstrated that after eight weeks of treatment with this compound combined with Sodium Ascorbyl Phosphate (SAP), participants exhibited a visible reduction in yellowish skin color and age spots. The combination led to a significant improvement in skin brightness and evenness .

- Reduction of Melanogenesis : Another study involving human skin biopsies indicated that exposure to UV irradiation after four weeks of treatment with this compound resulted in decreased gene expression of melanogenic markers. This suggests that this compound not only mitigates the effects of UV exposure but also has a protective role against UV-induced pigmentation .

- Effects on Ethnic Skin : Research focusing on Asian skin types revealed that this compound effectively reduced hyperpigmentation by approximately 15% when used alongside SAP, demonstrating its efficacy across diverse skin types .

Comparative Efficacy

| Study Type | Treatment Duration | Key Findings |

|---|---|---|

| Caucasian Skin Study | 8 weeks | Visible reduction in age spots and improved brightness |

| Human Skin Biopsy Study | 4 weeks | Decreased expression of melanogenic markers post-UV |

| Asian Skin Efficacy Study | 8 weeks | 15% reduction in hyperpigmentation |

Case Studies

- Case Study on Melasma : In a double-blind clinical trial, subjects with facial melasma treated with PKEK showed significant lightening of pigmentation compared to a control group. The results were assessed through expert grading of digital images, confirming the peptide's effectiveness against post-inflammatory hyperpigmentation .

- Anti-Aging Properties : In addition to its skin-lightening effects, this compound has been noted for its ability to improve skin texture and reduce signs of aging, such as fine lines and wrinkles. This is attributed to its role in enhancing collagen synthesis and promoting overall dermal health .

Propriétés

Numéro CAS |

1036207-61-0 |

|---|---|

Formule moléculaire |

C22H40N6O7 |

Poids moléculaire |

500.6 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C22H40N6O7/c23-11-3-1-6-15(26-19(31)14-8-5-13-25-14)20(32)27-16(9-10-18(29)30)21(33)28-17(22(34)35)7-2-4-12-24/h14-17,25H,1-13,23-24H2,(H,26,31)(H,27,32)(H,28,33)(H,29,30)(H,34,35)/t14-,15-,16-,17-/m0/s1 |

Clé InChI |

LYHZXMVNRVAAJA-QAETUUGQSA-N |

SMILES |

C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O |

SMILES isomérique |

C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O |

SMILES canonique |

C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O |

Pureté |

98% |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.